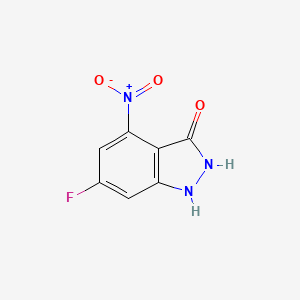

6-Fluoro-3-hydroxy-4-nitroindazole

描述

Significance of Indazole Scaffolds in Heterocyclic Chemistry and Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from the ability of the indazole core to serve as a versatile framework for the development of ligands for a wide array of biological targets. researchgate.netnih.gov The structural rigidity and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to its favorable interactions with enzymes and receptors. nih.govbeilstein-journals.org

The significance of indazoles in drug discovery is underscored by the numerous indazole-containing compounds that have been successfully developed into marketed drugs. pnrjournal.com These include treatments for a variety of conditions, highlighting the broad therapeutic potential of this chemical class. nih.govnih.gov For instance, indazole derivatives have found applications as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents. researchgate.netnih.gov

The development of kinase inhibitors has been a particularly fruitful area for indazole-based drug discovery. nih.gov Several FDA-approved drugs, such as Axitinib and Pazopanib, feature an indazole core and are used in cancer therapy. nih.govpnrjournal.com The adaptability of the indazole scaffold allows for the synthesis of a diverse library of derivatives, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. nih.govnih.gov

Overview of Substituted Indazoles: A Focus on Halogenation, Hydroxylation, and Nitration Patterns

The functionalization of the indazole ring system through the introduction of various substituents is a key strategy for modulating its physicochemical and pharmacological properties. Halogenation, hydroxylation, and nitration are common and important transformations in the synthesis of diverse indazole derivatives.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indazole scaffold is a frequently employed strategy in medicinal chemistry. chim.it Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity. The position of halogenation on the indazole ring can be controlled by the choice of reagents and reaction conditions. For example, direct bromination of 2-arylindazoles can be achieved using bromine in a mixed solvent system. chim.it The resulting halo-indazoles serve as versatile intermediates for further functionalization through cross-coupling reactions.

Hydroxylation: The hydroxyl group (-OH) is a crucial functional group that can act as both a hydrogen bond donor and acceptor, significantly impacting a molecule's interaction with biological targets. The synthesis of hydroxyindazoles can be challenging, but their importance is highlighted by the enhanced biological activity observed in some hydroxylated derivatives. nih.gov For instance, the presence of a hydroxyl group has been shown to be important for the inhibitory activity of certain indazole-based kinase inhibitors. nih.gov

Nitration: The introduction of a nitro group (-NO2) onto the indazole ring is typically achieved through electrophilic aromatic substitution reactions using nitrating agents like nitric acid in the presence of sulfuric acid. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can significantly alter the electronic properties of the indazole ring. Nitroindazoles are important synthetic intermediates that can be reduced to the corresponding aminoindazoles, which are valuable for further derivatization. researchgate.net The regioselectivity of nitration can be influenced by the existing substituents on the indazole ring and the reaction conditions employed. For example, the nitration of some indazoles can lead to the formation of dinitro-substituted products. researchgate.net

The combination of these substitution patterns, as seen in 6-Fluoro-3-hydroxy-4-nitroindazole, allows for a fine-tuning of the molecule's properties, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Interactive Data Table: Properties of Selected Indazole Derivatives

Below is a data table summarizing key properties of related indazole compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 6-Nitroindazole (B21905) | C7H5N3O2 | 163.13 | Contains a nitro group at the 6-position. nih.gov |

| 3-Chloro-6-nitro-1H-indazole | C7H4ClN3O2 | - | A chlorinated and nitrated indazole derivative. nih.gov |

| 3-alkoxy/3-hydroxy-5-nitroindazoles | - | - | A series of derivatives with substitutions at the 3 and 5 positions. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWXHWFWNDJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646218 | |

| Record name | 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-19-4 | |

| Record name | 6-Fluoro-1,2-dihydro-4-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 3 Hydroxy 4 Nitroindazole and Analogues

Retrosynthetic Analysis of the 6-Fluoro-3-hydroxy-4-nitroindazole Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The analysis begins by disconnecting the functional groups from the indazole core. The 3-hydroxy group can be envisioned as arising from its tautomeric form, an indazol-3-one, or through the hydrolysis of a more easily installed precursor like a 3-amino or 3-halo group. The nitro and fluoro groups are typically introduced via electrophilic aromatic substitution or are incorporated from the start in the benzenoid precursor.

The core indazole ring itself can be disconnected through several established strategies. A common disconnection breaks the N1-N2 bond and the C7a-N1 bond, leading back to a suitably substituted 2-aminobenzaldehyde (B1207257) or a related derivative. For instance, a key precursor could be a 2-amino-5-fluoro-3-nitrobenzaldehyde derivative, which can undergo diazotization and cyclization.

Alternatively, breaking the N2-C3 and N1-C7a bonds points towards a reductive cyclization pathway (e.g., Cadogan synthesis) starting from an o-nitro-toluene derivative. In the context of the target molecule, this would suggest a precursor such as 2-methyl-5-fluoro-3,X-dinitrotoluene, where one nitro group is reduced to an amine and the other participates in cyclization. A more direct route would involve a precursor like 2-methyl-3-nitro-5-fluoroaniline, which can be converted to the indazole via diazotization. The subsequent installation of the 4-nitro and 3-hydroxy groups would then be required on the pre-formed 6-fluoroindazole ring. Given the challenges of regioselective functionalization on the assembled heterocycle, the most strategically sound approach involves constructing the ring from a precursor already containing the requisite fluoro and nitro substituents.

Classical and Modern Approaches to Indazole Ring Formation

The formation of the indazole nucleus is a cornerstone of this synthesis, with a variety of methods developed over more than a century. These can be broadly categorized into cyclization and condensation reactions.

Cyclization Reactions for Indazole Nucleus Construction

Cyclization reactions are a primary method for forming the pyrazole (B372694) ring of the indazole system. These methods often involve the formation of the N-N bond in the final ring-closing step.

Reductive Cyclization: The Cadogan reaction is a classic example, involving the reductive cyclization of o-nitrobenzylamines or related imines. organic-chemistry.org This is typically achieved using phosphites, such as triethyl phosphite (B83602), which act as both a reducing and cyclizing agent. A more modern approach employs tri-n-butylphosphine, which allows for milder reaction conditions. organic-chemistry.org Stannous chloride (SnCl₂) has also been effectively used to promote the cyclization of 2-nitrobenzylamines. researchgate.net

Oxidative Cyclization: More recent methods have explored the oxidative cyclization of substrates like 2-aminomethyl-phenylamines. chemicalbook.comgoogle.com These reactions form the N-N bond through an oxidative process, providing access to various indazole tautomers. chemicalbook.comgoogle.com

[3+2] Annulation Reactions: A modern and versatile approach involves the [3+2] cycloaddition of arynes with diazo compounds or hydrazones. google.comacs.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react readily with various dipole partners to construct the indazole skeleton under mild conditions. google.comacs.org

Electrochemical Cyclization: An emerging sustainable method is the electrochemical radical cyclization of arylhydrazones. This technique uses anodic oxidation to facilitate a Csp²–H/N–H cyclization, avoiding the need for harsh chemical oxidants. ontosight.ai

| Cyclization Method | Key Precursors | Reagents/Conditions | Notes |

| Cadogan Reductive Cyclization | o-Imino-nitrobenzenes | Triethyl phosphite or Tri-n-butylphosphine | Classic and effective method for 2H-indazoles. organic-chemistry.org |

| SnCl₂-Mediated Cyclization | 2-Nitrobenzylamines | SnCl₂·2H₂O | Mild and efficient for 2-aryl-2H-indazoles. researchgate.net |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Chemical Oxidants | Forms N-N bond; can access all tautomeric forms. chemicalbook.comgoogle.com |

| Aryne Annulation | Arynes + Hydrazones/Diazo compounds | CsF or TBAF (for aryne generation) | Versatile [3+2] cycloaddition under mild conditions. google.comacs.org |

| Electrochemical Cyclization | Arylhydrazones | Electrochemical anodic oxidation | Sustainable, radical-based C-N bond formation. ontosight.ai |

Condensation Reactions in Indazole Synthesis

Condensation reactions typically involve the intramolecular nucleophilic displacement of a leaving group on the benzene (B151609) ring by a hydrazine-derived nitrogen atom.

A prominent method is the reaction of o-halobenzaldehydes with hydrazine (B178648). nih.gov Specifically, o-fluorobenzaldehydes are effective substrates, where the fluorine atom is displaced in an intramolecular SₙAr reaction by the terminal nitrogen of an initially formed hydrazone. ucdavis.edursc.org To avoid side reactions like the Wolff-Kishner reduction, the aldehyde can first be converted to an O-methyloxime before condensation with hydrazine. ucdavis.edursc.org

Similarly, o-halobenzonitriles can serve as precursors. Reaction with hydrazine hydrate (B1144303) leads to the formation of 3-aminoindazoles through a condensation-cyclization cascade. google.comnih.gov This approach is particularly useful for accessing indazoles with an amino group at the 3-position, which can be a handle for further transformations. google.com

| Condensation Method | Key Precursors | Reagents/Conditions | Product Type |

| From o-Fluorobenzaldehydes | o-Fluorobenzaldehydes + Hydrazine | Hydrazine hydrate, etheral solvents (THF, Dioxane) | 1H-Indazoles. ucdavis.edursc.org |

| From o-Fluorobenzaldehyde O-Methyloximes | o-Fluorobenzaldehyde O-Methyloximes + Hydrazine | Hydrazine hydrate | 1H-Indazoles (avoids Wolff-Kishner reduction). ucdavis.edu |

| From o-Halobenzonitriles | o-Halobenzonitriles + Hydrazine | Hydrazine hydrate, n-butanol (reflux) | 3-Aminoindazoles. google.comnih.gov |

Regioselective Functionalization of the Indazole Core for this compound Synthesis

The synthesis of the specifically substituted this compound is most efficiently achieved by starting with a precursor that already contains the fluoro and nitro groups in the correct positions, followed by the formation of the indazole ring and final installation of the 3-hydroxy group.

Strategies for Introducing Fluorine Substituents

Direct fluorination of an indazole ring is challenging and often lacks regioselectivity. Therefore, the most common and reliable strategy is to begin the synthesis with a commercially available, fluorinated benzene derivative. For the target molecule, a precursor such as 4-fluoro-toluene or 2-fluoro-4-nitrotoluene (B45272) would be a logical starting point. The fluorine atom acts as a directing group and remains intact throughout the subsequent transformations, such as nitration and cyclization, ultimately appearing at the 6-position of the indazole. nih.gov For example, the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, a related heterocyclic system, starts from 2,4-difluorobenzoyl piperidine, highlighting the utility of using pre-fluorinated building blocks.

Methods for Hydroxylation at the 3-Position

The introduction of a hydroxyl group at the C3 position of the indazole ring is a critical step. This functionality exists in tautomeric equilibrium with the more stable indazol-3-one form.

One of the most effective methods for synthesizing 3-hydroxyindazoles involves the preparation and subsequent deprotection of 3-alkoxyindazoles. Alkylation of a protected 3-alkoxyindazole followed by removal of the O-protecting group can yield the desired 3-hydroxyindazole. nih.gov

Another viable route is through the synthesis of an indazol-3-one intermediate. These can be prepared via several pathways, such as the base-mediated conversion of o-nitrobenzyl alcohols in the presence of primary amines. organic-chemistry.org A photochemical method for generating the key o-nitrosobenzaldehyde intermediate from o-nitrobenzyl alcohols also provides a mild route to indazol-3-ones. ucdavis.edu

The use of a 3-aminoindazole as a precursor is also a potential strategy. While direct diazotization and hydrolysis (a Sandmeyer-type reaction) is a classic transformation, other modern methods are being explored. For example, 3-aminoindazoles can undergo various transformations, and their hydrolysis to the corresponding indazolone under specific conditions is a feasible pathway to the desired 3-hydroxy tautomer. rsc.org

| Method | Precursor | Key Transformation | Notes |

| Deprotection | 3-Alkoxyindazoles | Removal of O-alkyl group | Provides access to the indazol-3-ol tautomer. nih.gov |

| Indazolone Synthesis (Thermal) | o-Nitrobenzyl alcohol + primary amine | Base-mediated cyclization | Forms the stable indazol-3-one tautomer. organic-chemistry.org |

| Indazolone Synthesis (Photochemical) | o-Nitrobenzyl alcohol + primary amine | Photochemical generation of o-nitrosobenzaldehyde | Mild, room-temperature synthesis of indazol-3-ones. ucdavis.edu |

| From 3-Aminoindazoles | 3-Aminoindazole | Diazotization and hydrolysis or direct hydrolysis | A potential route, leveraging the versatile 3-amino group. |

Approaches for Nitration at the 4-Position or Directed Nitro Group Introduction

The regioselective introduction of a nitro group at the 4-position of the 6-fluoro-3-hydroxy-indazole core is a critical step in the synthesis of the target compound. The substitution pattern on the indazole ring plays a crucial role in directing the electrophilic nitration. The existing substituents, a fluorine atom at position 6 (-F) and a hydroxyl group at position 3 (-OH), govern the position of the incoming nitro group.

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. wikipedia.org The combined influence of the activating -OH group at position 3 and the -F at position 6 directs the electrophilic attack of the nitronium ion (NO₂⁺) to the C4 position.

Traditional nitration methods often employ a harsh mixture of concentrated nitric acid and sulfuric acid. However, these conditions can lead to challenges such as over-nitration, the formation of unwanted isomers, and competitive oxidation of the substrate, which complicates purification and reduces yields. researchgate.netorgchemres.org Consequently, modern synthetic chemistry has focused on developing milder and more selective nitration protocols.

Advanced methodologies for regioselective nitration include:

Metal-Mediated Nitration: Iron(III) nitrate (B79036), sometimes in conjunction with additives like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), has been used for the regioselective nitration of various aromatic compounds, including indazoles. researchgate.net These methods can proceed under milder conditions than mixed acids.

Nitration in Alternative Media: Performing the reaction in specific media can enhance regioselectivity. For instance, using dilute nitric acid in an aqueous solution of sodium dodecylsulfate has been shown to be a mild and highly regioselective method for the nitration of aromatic compounds. rsc.org

Alternative Nitrating Agents: A variety of reagents have been developed to avoid the use of concentrated strong acids. These include inorganic nitrates supported on silica (B1680970) gel, which can act as effective nitrating agents in solid-phase synthesis. researchgate.net Triflyl nitrate and mixtures of nitrate salts with chlorotrimethylsilane (B32843) are other examples of efficient and selective nitrating systems. organic-chemistry.org A preparation of 4-nitroindazole from 2-methyl-3-nitro-aniline has been demonstrated using sodium nitrite (B80452) in acetic acid, achieving a high yield. chemicalbook.com

The choice of nitrating agent and reaction conditions is paramount to overcoming issues of regioselectivity and achieving a high purity of the desired 4-nitro product. orgchemres.org

Synthesis of Precursor Molecules for this compound (e.g., 6-nitroindazole (B21905) derivatives)

The synthesis of the target molecule, this compound, relies on the availability of appropriately functionalized precursors. A common strategy involves the synthesis of 6-nitroindazole derivatives, which can then be further modified. The synthesis of these precursors often starts from commercially available materials and involves multi-step reaction sequences.

One general and economical approach involves the cyclization of substituted 2-methylacetanilides. google.com This process typically involves reacting the substituted 2-methylacetanilide with a nitrite source, such as sodium nitrite, in an acidic medium like acetic acid with a dehydrating agent to facilitate nitrosation and subsequent ring closure to form the indazole ring. google.com

Several specific examples highlight the synthesis of functionalized 6-nitroindazole precursors:

From 6-nitro-1H-indazole: This starting material can be used to synthesize more complex molecules. For example, it can be reacted with 1-bromo-2-chloroethane (B52838) and then hydrazine hydrate to form intermediates for the synthesis of 2-azetidinone derivatives. scielo.br Similarly, it serves as a precursor for thiazolidine (B150603) derivatives. researchgate.net

From Substituted Tetralones: In a multi-step synthesis, 6-methoxy-5-nitro-1-tetralone can be used as a starting material. A Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are then reacted with hydrazine hydrate to form tricyclic 6-nitro-benzo[g]indazole derivatives. nih.gov

The table below summarizes the synthesis of various 6-nitroindazole precursors, showcasing the diversity of accessible structures.

| Starting Material | Reagents | Product | Yield | Reference |

| 6-nitro-1H-indazole | 1. 1-bromo-2-chloroethane; 2. Hydrazine hydrate | 1-(2-Hydrazinylethyl)-6-nitro-1H-indazole | Not specified | scielo.br |

| 6-nitro-1H-indazole | 1. 1,3-dibromopropane; 2. Hydrazine hydrate | N-(3-(1H-6-nitroindazol-1-yl)propyl)hydrazine | Not specified | researchgate.net |

| 6-methoxy-5-nitro-1-tetralone | 1. Aromatic aldehyde, NaOH; 2. Hydrazine hydrate, Acetic Acid | Substituted 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | 59-74% (global) | nih.gov |

| Substituted 2-methylacetanilide | Sodium nitrite, Acetic acid, Acetic anhydride | Substituted Nitroindazoles | High yields | google.com |

These examples demonstrate that a variety of functionalized 6-nitroindazole precursors can be synthesized through established organic chemistry reactions, providing the necessary building blocks for the final construction of this compound.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of nitroaromatic compounds like this compound analogues, these principles are particularly relevant due to the hazardous nature of traditional nitration methods. orgchemres.orgresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents and Solvent-Free Reactions: A primary goal is to replace toxic organic solvents with more environmentally benign alternatives like water or to conduct reactions under solvent-free conditions. rsc.org Solvent-free reactions can reduce pollution, are often cost-effective, and can lead to higher yields. rsc.org The synthesis of N-substituted imidazoles, for example, has been achieved in high yields by heating reagents together without any solvent. organic-chemistry.orgresearchgate.net

Alternative and Safer Reagents: Replacing the conventional nitric acid/sulfuric acid mixture is a major focus. researchgate.net

Solid-supported reagents: Using inorganic nitrates, such as bismuth nitrate or magnesium nitrate, adsorbed onto silica gel offers a safer, solid-phase alternative that simplifies product isolation and minimizes acidic waste. researchgate.net

Milder Nitrating Agents: Reagents like tert-butyl nitrite (TBN) can be used for nitrosation under metal- and acid-free conditions, often with excellent yields and simple work-up procedures. rsc.org

Energy Efficiency and Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique. Microwaves can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. researchgate.net

One-Pot Synthesis: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates offers significant advantages. organic-chemistry.org This approach reduces solvent usage, minimizes waste generation, and saves time and resources. One-pot syntheses have been successfully developed for various heterocyclic compounds, including pyrazoles and imidazoles, often with high efficiency. organic-chemistry.orgresearchgate.netnih.gov

By incorporating these principles, the synthesis of this compound and its analogues can be made safer, more efficient, and more sustainable.

Comparative Analysis of Synthetic Routes: Yields and Purity Considerations

Route 1: Precursor Synthesis followed by Nitration

This common strategy involves first constructing a 6-fluoro-3-hydroxy-indazole core and then introducing the nitro group at the 4-position.

Yields: The yields of precursor synthesis can be quite high. For instance, the synthesis of chalcones used to build indazole rings can proceed with yields of 77-86%. nih.gov The subsequent cyclization to form the indazole ring can also be efficient. The critical nitration step's yield is highly dependent on the chosen method. While traditional mixed-acid nitration can suffer from side reactions, modern regioselective methods can be very effective. The synthesis of 4-nitroindazole from a pre-functionalized aniline (B41778) precursor, for example, has been reported with a near-quantitative 99% yield. chemicalbook.com

Route 2: Cyclization of a Pre-nitrated Precursor

An alternative approach involves constructing the indazole ring from a starting material that already contains the required nitro group. For example, cyclizing a derivative of 2-methyl-3-nitroaniline (B147196) to form a 4-nitroindazole. chemicalbook.com

Yields: This route can be very high-yielding, as demonstrated by the 99% yield for 4-nitroindazole synthesis. chemicalbook.com By incorporating the nitro group early, the problematic nitration of the sensitive indazole ring is avoided.

Purity: This strategy often leads to higher purity of the final indazole product, as the regiochemistry of the nitro group is fixed from the start. This can simplify purification significantly compared to the post-synthesis nitration of the indazole core.

The table below provides a comparative summary of reported yields for relevant synthetic steps.

| Synthetic Transformation | Method | Reported Yield | Key Considerations | Reference |

| Diazotization/Cyclization | 2-Methyl-3-nitroaniline + NaNO₂ in Acetic Acid | 99% | High yield and purity by incorporating nitro group early. | chemicalbook.com |

| One-Pot Heterocycle Synthesis | Four-component reaction (solvent-free) | 80-96% | High efficiency, green approach, but for a different heterocycle. | organic-chemistry.org |

| Precursor Chalcone Synthesis | Claisen-Schmidt Condensation | 77-86% | High yield for an early-stage intermediate. | nih.gov |

| Thiazolidinone from 6-Nitroindazole | Multi-step synthesis | 65-68% | Moderate yields for later-stage functionalization. | researchgate.net |

Chemical Reactivity and Transformation Studies of 6 Fluoro 3 Hydroxy 4 Nitroindazole

Reactivity of the Nitro Group: Reduction Reactions to Amine Functionalities

The reduction of the nitro group at the 4-position of the indazole ring to an amine functionality is a pivotal transformation, as it opens up avenues for a wide array of further chemical modifications. This conversion is typically achieved through catalytic hydrogenation.

Various catalytic systems have been explored for the reduction of nitroarenes, which can be applied to 6-fluoro-3-hydroxy-4-nitroindazole. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The efficiency and selectivity of the reduction can be influenced by the choice of catalyst, solvent, temperature, and pressure.

For instance, the selective hydrogenation of halogenated nitroaromatics has been successfully achieved using palladium-based catalysts co-modified with organic and inorganic ligands. ccspublishing.org.cn This approach can be particularly relevant for this compound to prevent the undesired hydrodefluorination. These modified catalysts have shown high conversion rates and selectivity for the corresponding anilines. ccspublishing.org.cn The resulting 4-amino-6-fluoro-3-hydroxyindazole is a versatile intermediate for the synthesis of a variety of compounds, including those with potential applications as enzyme inhibitors or receptor modulators.

| Reaction Type | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 4-Amino-6-fluoro-3-hydroxyindazole |

| Catalytic Hydrogenation | H₂, Pt/C, Methanol | 4-Amino-6-fluoro-3-hydroxyindazole |

| Catalytic Hydrogenation | Raney Nickel, H₂, THF | 4-Amino-6-fluoro-3-hydroxyindazole |

This table presents plausible reaction conditions based on general knowledge of nitro group reductions.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the indazole ring exhibits reactivity typical of a phenolic hydroxyl group, allowing for transformations such as O-alkylation and O-acylation. These reactions are essential for modifying the polarity, solubility, and biological activity of the parent compound.

O-Alkylation: Ether derivatives can be synthesized by reacting this compound with alkyl halides in the presence of a base. The choice of base is critical to deprotonate the hydroxyl group, forming a more nucleophilic indazolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

O-Acylation: Ester derivatives are formed through the reaction of the hydroxyl group with acylating agents such as acid chlorides or anhydrides. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger.

These transformations of the hydroxyl group are crucial for structure-activity relationship (SAR) studies, enabling the exploration of how different substituents at this position affect the compound's biological profile.

| Transformation | Reagents | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-Alkoxy-6-fluoro-4-nitroindazole |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 6-Fluoro-4-nitro-1H-indazol-3-yl acetate |

This table illustrates common transformations of the hydroxyl group.

Reactivity of the Fluoro Substituent

The fluorine atom at the 6-position of the indazole ring is generally the least reactive of the three functional groups under typical synthetic conditions. The C-F bond is strong, and nucleophilic aromatic substitution (SNAr) of fluorine on an electron-rich ring system like indazole is challenging.

However, the reactivity of the fluoro substituent can be enhanced by the presence of strongly electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. libretexts.org While the nitro group at the 4-position is electron-withdrawing, its influence on the 6-position may not be sufficient to facilitate facile substitution.

Displacement of the fluorine atom would typically require harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. Potential nucleophiles that could be employed include alkoxides, amines, and thiols. The success of such a substitution would also depend on the specific reaction conditions and the nature of the nucleophile. In some cases, the introduction of a fluorine atom can influence the biological activity and metabolic stability of a molecule. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The indazole ring itself can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the regioselectivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The indazole ring is generally considered an electron-rich heterocyclic system. However, the presence of the electron-withdrawing nitro group at the 4-position deactivates the ring towards electrophilic attack. Any further electrophilic substitution would be directed to specific positions based on the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 4-position significantly activates the benzene (B151609) portion of the indazole ring towards nucleophilic aromatic substitution. libretexts.org A nucleophile could potentially displace a suitable leaving group at the 5- or 7-positions. Given the presence of the fluoro group at position 6, the most likely positions for SNAr would be those ortho and para to the nitro group, which are positions 5 and 3, respectively. Since position 3 is already substituted with a hydroxyl group, position 5 would be a potential site for nucleophilic attack if a suitable leaving group were present.

Tautomeric Forms and their Interconversion (e.g., 1H-indazole and 2H-indazole tautomerism)

Indazole and its derivatives can exist in different tautomeric forms. The most common are the 1H- and 2H-indazole tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. nih.govnih.gov In the case of 3-hydroxyindazoles, a third tautomer, the 3-indazolone form, is also possible due to keto-enol tautomerism.

The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, and the solid-state packing forces. researchgate.net For indazole itself, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The presence of the fluoro and nitro groups in this compound will influence the equilibrium between the different tautomeric forms.

The interconversion between these tautomers is usually rapid in solution. The specific tautomeric form present can have a significant impact on the molecule's chemical reactivity and its ability to interact with biological targets. For example, the different tautomers will present different hydrogen bond donor and acceptor patterns. Computational studies are often employed to predict the relative stabilities of the tautomers of substituted indazoles. researchgate.net

| Tautomeric Form | Description |

| 1H-Indazole | Proton is on the N1 nitrogen of the pyrazole ring. |

| 2H-Indazole | Proton is on the N2 nitrogen of the pyrazole ring. |

| 3-Indazolone | Keto form of the 3-hydroxyindazole. |

This table summarizes the main tautomeric forms of 3-hydroxyindazoles.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Fluoro 3 Hydroxy 4 Nitroindazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Fluoro-3-hydroxy-4-nitroindazole is expected to show distinct signals for each of the aromatic protons, as well as exchangeable protons from the hydroxyl and indazole NH groups. The aromatic region would likely feature two doublets corresponding to the protons on the benzene (B151609) ring, with their coupling constants indicating their relative positions. The fluorine atom at position 6 would further influence the chemical shift and splitting pattern of the adjacent proton. The hydroxyl and NH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the carbons in the indazole ring system. The positions of the fluoro, hydroxyl, and nitro groups would significantly influence the chemical shifts of the carbons to which they are attached. For instance, the carbon bearing the fluorine atom would exhibit a large coupling constant (¹J C-F), a characteristic feature in ¹³C NMR.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is illustrative and based on typical chemical shifts for related nitroindazole structures. Actual experimental values may vary.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-5 | 7.5 - 7.8 (d) | 110 - 115 |

| H-7 | 7.2 - 7.5 (d) | 100 - 105 (d, J=25-30 Hz) |

| OH | 9.0 - 11.0 (br s) | - |

| NH | 11.0 - 13.0 (br s) | - |

| C-3 | - | 150 - 155 |

| C-3a | - | 120 - 125 |

| C-4 | - | 140 - 145 |

| C-6 | - | 155 - 160 (d, J=240-250 Hz) |

| C-7a | - | 135 - 140 |

2D-NMR Techniques (e.g., COSY, HMBC, HMQC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=C, N=O, and C-F bonds.

Expected IR Absorption Bands for this compound (Note: The following table is illustrative and based on typical vibrational frequencies for the indicated functional groups.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching vibration |

| N-H (indazole) | 3100 - 3300 (broad) | Stretching vibration |

| C=C (aromatic) | 1600 - 1650 | Ring stretching |

| NO₂ (nitro) | 1500 - 1550 (asymmetric) | Stretching vibration |

| NO₂ (nitro) | 1300 - 1350 (symmetric) | Stretching vibration |

| C-F | 1000 - 1100 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding in the solid state. Studies on similar nitroindazole structures have revealed that the nitro group is nearly coplanar with the benzene ring.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* and n-π* transitions within the aromatic system, which is influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The presence of these auxochromes and chromophores typically results in absorption in the UV and possibly the visible range. The solvent used can also influence the position of the absorption maxima.

Computational and Theoretical Investigations of 6 Fluoro 3 Hydroxy 4 Nitroindazole

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

There is currently no published research that specifically details the quantum chemical calculations or electronic structure analysis of 6-Fluoro-3-hydroxy-4-nitroindazole. While Density Functional Theory (DFT) is a common method to investigate the electronic properties of indazole derivatives, such studies on this specific compound have not been reported in the available scientific literature.

Molecular Modeling and Docking Studies for Receptor Interactions

No molecular modeling or docking studies for this compound have been documented in the accessible scientific literature. Although research on other indazole-containing compounds often includes molecular docking to explore potential interactions with biological targets, this specific analysis has not been performed or published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) analyses for this compound. QSAR studies are instrumental in predicting the biological activity of compounds based on their chemical structure, but such predictive models have not been developed for this specific molecule.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

There are no published molecular dynamics simulations for this compound. This computational technique, which is used to understand the conformational stability and binding kinetics of a molecule, has not been applied to or reported for this compound in the available literature.

Tautomerism and Isomerism Energetics (e.g., 1H- vs. 2H-indazole stability)

While the tautomerism of the indazole ring system is a known phenomenon, with the 1H-indazole tautomer generally being more stable than the 2H-indazole form, specific energetic studies on the tautomers of this compound are not available. The relative stability of the 1H- and 2H-tautomers of this particular compound has not been computationally or experimentally determined in any published research.

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Hydroxy 4 Nitroindazole Derivatives

Impact of Fluoro Substituent Position on Biological Activity

The position of the fluoro substituent on the indazole ring is critical in governing biological activity. nih.gov Shifting the fluorine from C6 to other positions, such as C4, C5, or C7, would alter the molecule's dipole moment and the acidity of the N-H proton, thereby affecting its interactions with target proteins. For instance, placing a fluoro group at different positions on a benzene (B151609) ring has been shown to enhance potency in some cases and eliminate it in others. nih.gov Fluorine's small size allows it to act as a hydrogen mimic, yet its high electronegativity can lead to potent electrostatic interactions with enzyme receptors. nih.gov A systematic study involving the synthesis and evaluation of positional isomers of the fluoro group on the indazole ring would be essential to determine the optimal substitution pattern for a given biological target. The introduction of a 4-fluoro substituent, for example, has been shown to yield potent and selective anticancer activity in some aminobenzothiazole derivatives. nih.gov

Role of the Hydroxyl Group in Molecular Recognition and Activity

The hydroxyl group at the C3 position is a key functional group capable of dictating molecular recognition through hydrogen bonding. nih.govresearchgate.net It can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's binding pocket. nih.gov The high directionality of these interactions means that a precise spatial fit is necessary to achieve a significant gain in binding affinity. nih.govresearchgate.net

However, the hydroxyl group also carries a substantial desolvation penalty; energy is required to remove the ordered water molecules surrounding it before it can bind to a target. nih.govresearchgate.net If the resulting hydrogen bonds with the target are not strong enough to overcome this energy cost, the presence of the hydroxyl group can reduce binding affinity. Experimental studies on the anesthetic propofol have demonstrated that its hydroxyl group plays a dominant role in molecular recognition with its protein targets, and its absence or replacement leads to a loss of activity. nih.gov Therefore, the 3-hydroxy group in the 6-fluoro-3-hydroxy-4-nitroindazole scaffold is predicted to be a critical determinant of biological activity, likely anchoring the ligand in its binding site. Acetylation of hydroxyl groups has been shown to enhance intracellular absorption and metabolic stability in some flavonoids, suggesting a potential prodrug strategy if bioavailability is a concern. mdpi.com

Influence of the Nitro Group and its Modifications on SAR

The nitro group at the C4 position is a powerful electron-withdrawing group that profoundly impacts the electronic character of the indazole ring. This functional group is often essential for the biological activity of nitroaromatic compounds. brieflands.com In many antimicrobial and anticancer agents, the nitro group acts as a pro-drug element, undergoing enzymatic reduction within target cells or organisms to form reactive nitroso, hydroxylamino, and amino species that can covalently modify macromolecules. brieflands.comnih.gov

SAR studies on nitro-containing heterocycles have shown that the nitro moiety is often crucial for activity. brieflands.comnih.gov For example, 6-nitroindazole (B21905) derivatives have demonstrated notable antiproliferative activity against certain cancer cell lines. nih.govdntb.gov.ua Modifications to the nitro group would be expected to have a dramatic effect on biological activity.

Reduction: Reducing the nitro group to an amino group would fundamentally change its electronic properties from strongly electron-withdrawing to electron-donating. This would alter binding modes and could either increase or decrease activity, depending on the target's requirements.

Positional Isomers: Moving the nitro group to positions C5 or C7 would significantly change the electronic landscape of the scaffold and its interaction with a biological target.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing bioisosteres, such as a cyano (-CN) or a sulfonamide (-SO₂NH₂) group, could retain the necessary electronic profile while potentially improving safety or pharmacokinetic properties.

Substituent Effects on the Indazole Nitrogen Atoms (N1 vs. N2 alkylation)

The indazole ring contains two nitrogen atoms, and substitution at the N1 versus the N2 position results in distinct regioisomers with different shapes, electronic distributions, and biological activities. nih.govd-nb.info Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, with the ratio depending on steric effects, electronic factors, and reaction conditions. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

The regioselectivity of N-alkylation is a critical aspect of the SAR for the this compound scaffold.

Steric Effects: Bulky substituents at the C7 position can sterically hinder the approach of an electrophile to the N1 position, thereby favoring N2 alkylation. Conversely, the absence of a C7 substituent generally favors N1 alkylation.

Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1 selectivity in many cases. researchgate.net

The resulting N1- and N2-alkylated derivatives represent two distinct chemical series. Their differing geometries mean they will present their functional groups to a biological target in different spatial orientations, likely resulting in significant differences in biological activity.

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Reference |

|---|---|---|---|

| Steric Hindrance at C7 | Low (e.g., H) | High (e.g., bulky group) | researchgate.net |

| Electronics at C7 | Electron-donating group | Electron-withdrawing group (e.g., NO₂, CO₂Me) | nih.govresearchgate.net |

| Thermodynamic Stability | N1 product is generally more stable | N2 product can be favored under kinetic control | nih.gov |

| Reaction Conditions | NaH in THF often promotes N1 selectivity | Mitsunobu conditions can favor N2 | nih.govresearchgate.net |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric replacements could be explored:

6-Fluoro Group: Could be replaced by other halogens (Cl, Br) or other small, electron-withdrawing groups like the cyano (-CN) group.

3-Hydroxyl Group: Potential bioisosteres include an amino (-NH₂), thiol (-SH), or methoxy (-OCH₃) group. Each would alter the hydrogen bonding capacity and acidity/basicity of the position.

4-Nitro Group: As a strong electron-acceptor, it could be replaced by groups such as cyano (-CN), sulfone (-SO₂R), or a sulfonamide (-SO₂NH₂).

Indazole Core: The indazole ring itself can serve as a bioisosteric replacement for other structures. For instance, indazoles have been successfully used as bioisosteres for the catechol moiety in developing inhibitors of phosphodiesterase isozyme 4 (PDE4). google.com

Each of these replacements would create a new derivative with a distinct biological profile that would need to be evaluated to fully map the SAR.

Conformation and Stereochemical Considerations in SAR

The bicyclic indazole ring system is largely planar. The biological activity of derivatives will depend on the preferred conformation of substituents, particularly those attached to the N1 or N2 positions. While the parent this compound is an achiral molecule, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities.

For example, N-alkylation with a chiral side chain would produce a pair of diastereomers. These stereoisomers can exhibit significantly different affinities for a chiral biological target like an enzyme or receptor. Studies on conformationally-constrained benzo[g]indazole derivatives have shown that the stereochemical configuration of the molecule can have an important effect on antibacterial activity. nih.gov Therefore, if chiral derivatives are synthesized, their separation and individual biological evaluation are essential for a complete understanding of the SAR, as one stereoisomer may be significantly more active or may even have a different mode of action than the other.

Mechanistic Biological Studies and Target Engagement of 6 Fluoro 3 Hydroxy 4 Nitroindazole Derivatives Non Clinical

Enzyme Inhibition Studies

The ability of 6-fluoro-3-hydroxy-4-nitroindazole derivatives to inhibit specific enzymes has been a key area of investigation, with studies targeting enzymes involved in cancer and inflammatory pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the suppression of T-cell-mediated anti-tumor immunity. The inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Research into this compound derivatives has explored their potential as IDO1 inhibitors. While specific inhibitory concentration (IC50) values for a broad range of these derivatives are not extensively detailed in publicly available literature, the core scaffold is of interest in the design of novel IDO1 inhibitors. The general mechanism of action for many indazole-based IDO1 inhibitors involves binding to the heme iron within the active site of the enzyme, thereby preventing the binding of its natural substrate, tryptophan. The electronic and structural features of the this compound scaffold are being evaluated for their contribution to potent and selective IDO1 inhibition.

Nitric Oxide Synthase (NOS) Isoform Inhibition (nNOS, iNOS, eNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. The three main isoforms are neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Dysregulation of NO production is implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.

Studies on indazole derivatives have demonstrated their potential to inhibit NOS isoforms. For instance, certain substituted indazoles have shown selectivity for nNOS and iNOS over eNOS. This selectivity is significant because while inhibition of nNOS and iNOS can be therapeutically beneficial in certain diseases, inhibition of eNOS can lead to undesirable cardiovascular side effects. The this compound structure is being investigated for its potential to yield potent and selective NOS inhibitors, with the aim of developing novel therapeutic agents for conditions associated with excessive NO production.

Kinase Inhibition (e.g., Tyrosine Kinases, CDK, CSNK2A, MAPK1)

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.

Derivatives of this compound have been investigated for their kinase inhibitory activity. The indazole core is a common scaffold found in many kinase inhibitors. Research has explored the potential of these compounds to inhibit various kinases, including:

Tyrosine Kinases: These enzymes are critical in signal transduction pathways that control cell proliferation and survival. The this compound scaffold is being explored for its ability to fit into the ATP-binding site of various tyrosine kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Indazole-based compounds have been designed and synthesized as potential CDK inhibitors.

Casein Kinase 2 alpha (CSNK2A): CSNK2A is a protein kinase that is involved in cell growth and proliferation and is often overexpressed in cancer.

Mitogen-Activated Protein Kinase 1 (MAPK1): Also known as ERK2, MAPK1 is a key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer.

The development of this compound derivatives as kinase inhibitors involves modifying the core structure to achieve high potency and selectivity for the target kinase.

Anti-proliferative Activity in Non-clinical Cell Models

The anti-proliferative activity of this compound derivatives has been evaluated in various non-clinical cancer cell line models. These studies aim to determine the ability of these compounds to inhibit the growth and proliferation of cancer cells. The rationale for this research often stems from their potential as kinase inhibitors or IDO1 inhibitors, both of which are established anti-cancer targets.

The anti-proliferative effects are typically assessed using assays such as the MTT or SRB assay, which measure cell viability and proliferation. The results are often reported as the concentration of the compound that inhibits cell growth by 50% (GI50). While specific GI50 values for a wide array of this compound derivatives are proprietary or not widely published, the general trend in research is to synthesize and screen a library of these compounds against a panel of cancer cell lines to identify lead candidates for further development.

Receptor Binding and Ligand-Target Interactions

Understanding the binding of this compound derivatives to their molecular targets is crucial for rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze the binding modes of these compounds.

These studies provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity of the ligand for its target. For instance, in the context of kinase inhibition, molecular docking can be used to visualize how a this compound derivative fits into the ATP-binding pocket of a specific kinase. Similarly, for IDO1 inhibition, these studies can elucidate the interactions with the heme group and surrounding amino acid residues in the active site. This information is invaluable for optimizing the chemical structure of the lead compounds to improve their potency and selectivity.

Studies on Antimicrobial and Antioxidant Properties (non-clinical)

In addition to their potential as anti-cancer agents, this compound derivatives have also been investigated for their antimicrobial and antioxidant properties in non-clinical settings.

Antimicrobial Activity: The indazole nucleus is present in various compounds with known antimicrobial activity. Research has explored the potential of this compound derivatives to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies typically involve determining the minimum inhibitory concentration (MIC) of the compounds against a panel of microbial strains.

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound derivatives has been assessed using various in vitro assays, such as the DPPH radical scavenging assay and the ABTS radical cation decolorization assay. These studies aim to evaluate the ability of these compounds to neutralize free radicals and protect against oxidative damage.

Applications of 6 Fluoro 3 Hydroxy 4 Nitroindazole in Chemical Biology and Materials Science

Utility as a Synthetic Building Block for Complex Molecules

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, and the strategic placement of fluoro and nitro groups on this scaffold enhances its utility as a synthetic intermediate. nih.govnih.gov The electron-withdrawing nature of these substituents can influence the reactivity of the indazole ring system, allowing for selective functionalization at various positions. This controlled reactivity is crucial for the construction of intricate molecular architectures with desired biological activities.

While specific examples detailing the direct use of 6-Fluoro-3-hydroxy-4-nitroindazole in the total synthesis of complex natural products are not yet widely reported in mainstream literature, the broader class of nitroindazole derivatives serves as a valuable precursor for a range of bioactive molecules. For instance, the nitro group can be readily reduced to an amino group, opening up a plethora of synthetic transformations for building diverse chemical libraries. This amino functionality can then be further modified to introduce various side chains and pharmacophores.

Research on related 6-nitro-1H-indazole derivatives has demonstrated their successful application in the synthesis of novel heterocyclic systems. scielo.br These studies have shown that the indazole core can be elaborated through reactions such as N-alkylation followed by further chemical modifications to yield compounds with potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties. scielo.br These examples underscore the potential of this compound as a valuable starting material for the synthesis of new chemical entities with diverse biological profiles.

Design of Chemical Probes based on the this compound Scaffold

The development of chemical probes is essential for elucidating complex biological processes. The this compound scaffold possesses inherent properties that make it an attractive candidate for the design of such probes. nih.gov The potential for fluorescence modulation upon interaction with a biological target is a key feature of many chemical probes.

Although specific fluorescent probes directly incorporating the this compound moiety are still under investigation, the synthesis of new fluorescent compounds from the related 5-nitro-1H-indazole has been reported. researchgate.net These studies demonstrate that the nitro-substituted indazole core can be chemically transformed into novel heterocyclic systems exhibiting interesting photophysical properties. researchgate.net This suggests a viable pathway for converting this compound into fluorescent probes. The synthetic strategy often involves the reaction of the nitroindazole with various reagents to construct a more extended conjugated system, which is a common feature of fluorescent molecules.

The design of such probes could involve tethering a recognition element for a specific biomolecule to the indazole scaffold. Upon binding to the target, a conformational change or an electronic perturbation could lead to a detectable change in the fluorescence signal, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength. The fluorine atom can also be exploited to fine-tune the electronic properties and photostability of the resulting probe.

Exploration in Photophysical and Optoelectronic Materials

The investigation of novel organic molecules for applications in photophysical and optoelectronic materials is a rapidly growing area of research. The extended π-system and the presence of electron-withdrawing and electron-donating groups in derivatives of this compound suggest their potential for interesting photophysical behaviors.

While detailed photophysical and optoelectronic data for this compound itself are not extensively documented, studies on related nitro-substituted heterocyclic compounds provide a basis for its potential in this area. The synthesis of new fluorescent compounds from 5-nitro-1H-indazole has yielded molecules with promising optical properties. researchgate.net These compounds have been shown to absorb and emit light in the visible region of the electromagnetic spectrum, a key requirement for many optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthetic versatility of the indazole core allows for the systematic modification of its structure to tune its photophysical properties. For example, by extending the conjugation or by introducing different substituents, the absorption and emission wavelengths, as well as the quantum yield of fluorescence, can be modulated. The fluorine substituent can also contribute to enhanced stability and improved performance in electronic devices. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore their potential in this exciting field.

Potential in Catalytic Applications (e.g., as ligands)

The nitrogen atoms within the indazole ring of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. The development of novel ligands is crucial for advancing the field of organometallic catalysis, which plays a vital role in modern synthetic chemistry.

While there are no specific reports on the use of this compound as a ligand in catalytic reactions, the broader class of N-heterocyclic compounds, including indazoles, has been extensively studied for this purpose. The electronic properties of the indazole ring can be tuned by the substituents, which in turn can influence the catalytic activity of the resulting metal complex. The fluoro and nitro groups in this compound would act as strong electron-withdrawing groups, which could modulate the electron density at the coordinating nitrogen atoms and thereby affect the catalytic performance.

常见问题

Q. How can researchers investigate the reactivity of this compound in non-aqueous media?

- Methodological Answer : Use aprotic solvents (e.g., DMSO, THF) to minimize hydrolysis. Electrochemical methods (cyclic voltammetry) can probe redox behavior, as demonstrated for nitroimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。